
SID 26681509
Overview
Description
SID 26681509, also known by its chemical name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide, is a potent and reversible inhibitor of human cathepsin L. Cathepsin L is a lysosomal protease enzyme involved in protein degradation and various cellular processes. This compound has shown significant potential in inhibiting cathepsin L with an IC50 value of 56 nM .
Preparation Methods
The synthesis of SID 26681509 involves multiple steps, starting with the protection of L-tryptophan. The synthetic route includes the following steps:
- Protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group.
- Coupling of the protected L-tryptophan with 2-ethylphenyl isocyanate to form an intermediate.
- Reaction of the intermediate with thiohydrazide to yield the final product, this compound .
Chemical Reactions Analysis
SID 26681509 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
- Molecular Formula: C27H33N5O5S
- Molecular Weight: 539.65 g/mol
- IC50 for Cathepsin L: 56 nM (inhibitory concentration for 50% inhibition) .
This compound has demonstrated inhibitory effects against various biological targets:
- Cathepsin L Inhibition:
- Antimalarial Activity:
- Cardiac Applications:
Parasitology
Case Study: Malaria and Leishmaniasis
- A study assessed the efficacy of this compound against Plasmodium falciparum and Leishmania major. The compound's ability to inhibit these parasites highlights its potential as a therapeutic agent in treating parasitic infections .
Parasite | IC50 (µM) |
---|---|
Plasmodium falciparum | 15.4 |
Leishmania major | 12.5 |
Cardiology
Case Study: Myocardial Infarction
- Research indicated that administering this compound in animal models during reperfusion improved cardiac function significantly. The treated group showed a reduction in infarct size compared to controls, suggesting that cathepsin L inhibition may protect cardiac tissue during ischemic events .
Parameter | Control Group | This compound Group |
---|---|---|
Infarct Size (%) | 100% | 73% |
Fractional Shortening (%) | Decreased | Preserved |
Cancer Research
Case Study: Tumor Microenvironment
Mechanism of Action
SID 26681509 exerts its effects by binding to the active site of cathepsin L, inhibiting its protease activity. The inhibition is reversible and competitive, with this compound demonstrating slow-binding and slowly reversible inhibition. Molecular docking studies have shown that this compound interacts with key residues in the active site of cathepsin L, blocking substrate access and preventing protein degradation .
Comparison with Similar Compounds
SID 26681509 is unique in its high selectivity and potency as a cathepsin L inhibitor. Similar compounds include:
E64d: Another cathepsin L inhibitor, but with different binding kinetics and potency.
This compound stands out due to its reversible and competitive inhibition, making it a valuable tool for studying cathepsin L and its role in various diseases.
Biological Activity
SID 26681509 is a potent and reversible inhibitor of human cathepsin L, a lysosomal protease involved in various biological processes, including protein degradation and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with cathepsin L activity, such as cancer and infectious diseases.
- Chemical Name : N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
- Molecular Formula : C27H33N5O5S
- Purity : ≥97%
This compound operates as a slow-binding and slowly reversible competitive inhibitor of cathepsin L. Its inhibition mechanism was characterized through kinetic studies, revealing an IC50 value of 56 nM under standard conditions. Notably, preincubation with the enzyme significantly increases its potency, dropping the IC50 to as low as 1.0 nM after 4 hours .
In Vitro Studies
- Cathepsin L Inhibition :
- Toxicity Assessment :
- Antimicrobial Activity :
In Vivo Studies
In vivo experiments demonstrated that this compound does not exhibit toxicity in zebrafish at concentrations up to 100 μM , indicating a favorable safety profile for further development .
Application in Disease Models
Recent studies have highlighted the role of cathepsin L in viral infections, particularly SARS-CoV-2. This compound has been shown to inhibit SARS-CoV-2 pseudovirus entry into human cells, suggesting its potential as a therapeutic agent against COVID-19. In vitro assays indicated that this compound effectively blocked the cleavage activity necessary for viral entry .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Enzyme | Human Cathepsin L |
IC50 (Immediate) | 56 nM |
IC50 (1 hr Preincubation) | 7.5 nM |
IC50 (2 hr Preincubation) | 4.2 nM |
IC50 (4 hr Preincubation) | 1.0 nM |
Toxicity (Human Cells) | Non-toxic up to 100 μM |
Toxicity (Zebrafish) | Non-toxic up to 100 μM |
Antimalarial Activity | IC50 = 15.4 μM |
Leishmanicidal Activity | IC50 = 12.5 μM |
SARS-CoV-2 Inhibition | Significant reduction in viral entry |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the inhibitory effects of SID 26681509 on proteases?
this compound has been tested in Plasmodium falciparum (malaria) assays using synchronized ring-stage parasites in RPMI 1640 medium with human erythrocytes, and in leishmaniasis models using Promega E2610 reagent . Additionally, human monocyte-derived macrophages (MDMs) were employed to study its inhibition of HIV-1 p24 antigen release and Mycobacterium tuberculosis growth . Cell Titer-Glo™ assays (Promega G7570) were utilized to measure fluorescence intensity in enzyme inhibition studies .
Q. What methodologies are recommended for assessing the reversibility of this compound’s enzyme inhibition?
A dilution protocol is critical: pre-mix this compound with the target enzyme (e.g., cathepsin L) at 10× IC50, incubate, then dilute 100-fold into assay buffer containing substrate. Rapidly reversible inhibitors restore >90% enzyme activity post-dilution. Time-course experiments (0–4 hours preincubation) and comparison to positive controls (e.g., uninhibited enzyme activity) are essential .
Q. How should researchers design dose-response experiments to characterize this compound’s inhibitory kinetics?
Use a range of inhibitor concentrations (e.g., 1–100 nM) with fixed enzyme and substrate levels. Include preincubation periods (0–4 hours) to assess time-dependent inhibition. Measure residual enzyme activity via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) and calculate IC50 values using nonlinear regression .
Q. What in vitro models demonstrate this compound’s efficacy against viral and bacterial pathogens?
In MDMs, this compound inhibited HIV-1 replication (via p24 antigen reduction) and M. tuberculosis survival by modulating 1,25D3-mediated autophagy pathways . It also suppressed malaria parasite growth in Plasmodium falciparum cultures .
Advanced Research Questions
Q. How can researchers address discrepancies in IC50 values of this compound across experimental conditions?
Variability in IC50 (e.g., 56 nM vs. 1.0 nM after 4-hour preincubation) arises from slow-binding kinetics. Standardize preincubation times, substrate concentrations, and enzyme-inhibitor ratios. Use progress curve analysis to distinguish between rapid equilibrium and slow-binding inhibition mechanisms .
Q. What statistical approaches are appropriate for analyzing time-dependent inhibition data of this compound?
Apply global fitting of progress curves to a slow-binding model (e.g., Morrison equation). Use ANOVA to compare IC50 values across time points. For reversibility assays, calculate residual activity percentages relative to controls and assess significance via Student’s t-test .
Q. What strategies can optimize the selectivity of this compound against off-target proteases?
Perform comparative inhibition assays against related proteases (e.g., cathepsin B, papain). Use molecular docking to identify structural determinants of specificity, such as interactions with the S2/S3 subsites of cathepsin L. Validate selectivity via kinetic assays and crystallography .
Q. How can molecular docking studies inform the design of this compound derivatives with improved binding kinetics?
Docking simulations (e.g., AutoDock Vina) can map interactions between this compound and catalytic residues (e.g., Cys25 in cathepsin L). Modify functional groups (e.g., thiocarbazate moiety) to enhance hydrogen bonding or hydrophobic contacts. Validate derivatives using surface plasmon resonance (SPR) for binding affinity .
Q. How should researchers integrate omics data to elucidate this compound’s multi-target effects in cancer models?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by this compound, such as oxidative stress, apoptosis, or DNA repair. Cross-reference with databases like KEGG to map interactions between protease inhibition and oncogenic signaling .
Q. What control experiments are essential when testing this compound’s effects on cellular autophagy pathways?
Include vehicle controls (DMSO), lysosome inhibitors (e.g., bafilomycin A1), and positive controls (e.g., rapamycin). Measure autophagic flux via LC3-II Western blotting or GFP-LC3 puncta assays. Confirm lysosomal hydrolase inhibition using cathepsin activity probes .
Methodological Notes
- Data Contradiction Analysis : When IC50 values conflict, verify assay conditions (pH, temperature, ionic strength) and enzyme purity. Use orthogonal methods (e.g., SPR, isothermal titration calorimetry) to validate binding constants .
- Theoretical Frameworks : Link findings to protease inhibition theory (e.g., transition-state analogs) or autophagy regulation in infectious diseases .
- Ethical Considerations : Adhere to biosafety protocols for handling pathogens (e.g., M. tuberculosis BSL-3 requirements) .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.